molecular formula C16H19N3O3 B2536869 N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941935-00-8

N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2536869
M. Wt: 301.346
InChI Key: FSGVVTWERTZOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide”, also known as compound 870, is a chemical compound that has attracted significant attention in recent years due to its potential applications in various scientific fields1. It has a molecular weight of 301.3461.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular formula of this compound is C16H19N3O32. However, the detailed molecular structure is not available in the sources I found.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found.


Scientific Research Applications

Polyamine Analogues in Antitumor Research

Polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, have been studied for their antitumor properties. These compounds demonstrate cytotoxic activity in phenotype-specific manners. Research suggests that the cytotoxicity of these analogues may be partly due to oxidative stress from hydrogen peroxide production via the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase pathway, indicating potential applications in cancer treatment (Ha et al., 1997).

Cyclopropyl Compounds in Neuroprotection

Cyclopropyl-containing compounds have shown potential in neuroprotective research. For instance, mangiferin protects against 1-methyl-4-phenylpyridinium toxicity mediated by oxidative stress in N2A cells, which is relevant for Parkinson's disease research (Amazzal et al., 2007). This highlights the utility of cyclopropyl and related compounds in studying neurodegenerative diseases.

Cyclopropyl Derivatives as Synthetic Precursors

Doubly activated cyclopropanes have been utilized as synthetic precursors for the preparation of dihydropyrroles and pyrroles, showcasing the value of cyclopropyl derivatives in synthetic organic chemistry for creating complex heterocyclic structures (Wurz & Charette, 2005).

Radical Ring Opening of Cyclopropyl Compounds

The autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines under aerobic conditions has been investigated, revealing novel oxygen adducts. This research offers insights into the reactivity of cyclopropyl compounds and their potential applications in medicinal chemistry and drug design (Wimalasena et al., 2001).

Antibacterial, Antifungal, and Antitumor Potential

Spiro[pyrrolidin-2,3′-oxindoles] synthesized from exo-selective 1,3-dipolar cycloaddition reaction have been explored for their antibacterial, antifungal, antimalarial, and antitubercular activities, suggesting broad applications in the development of new therapeutic agents (Haddad et al., 2015).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

The future directions of research and applications involving this compound are not specified in the sources I found.


properties

IUPAC Name

N-cyclopropyl-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10-4-5-12(9-13(10)19-8-2-3-14(19)20)18-16(22)15(21)17-11-6-7-11/h4-5,9,11H,2-3,6-8H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGVVTWERTZOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

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